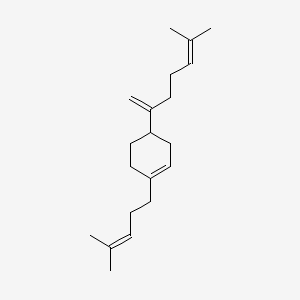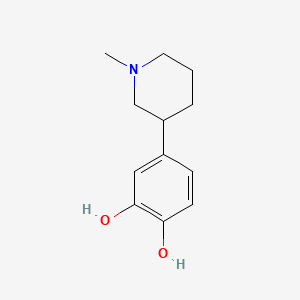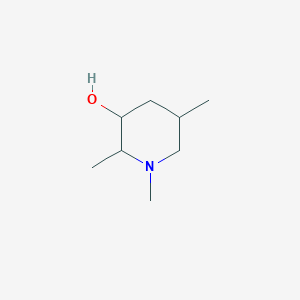
1,2,5-Trimethylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethylpiperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The presence of three methyl groups at positions 1, 2, and 5, along with a hydroxyl group at position 3, makes this compound a unique compound with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethylpiperidin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,5-trimethylpiperidin-3-one with reducing agents can yield this compound . The reaction typically requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to meet the demands of large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1,2,5-trimethylpiperidin-3-one, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethylpiperidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,2,5-Trimethylpiperidin-3-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2,5-Trimethylpiperidin-3-ol include other piperidine derivatives such as:
- 2,2,5-Trimethylpiperidin-3-one
- 1,2,5-Trimethylpiperidin-4-ol
- 1,2,5-Trimethylpiperidin-4-one
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group at position 3. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
496783-45-0 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1,2,5-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(10)7(2)9(3)5-6/h6-8,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
FYSXYJLZTKYTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(N(C1)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
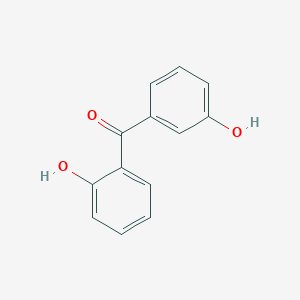
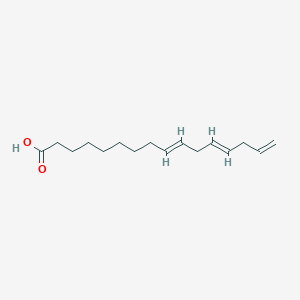
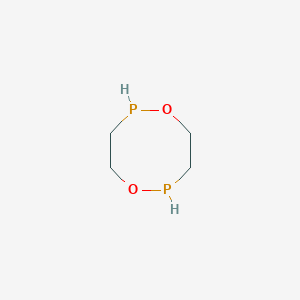
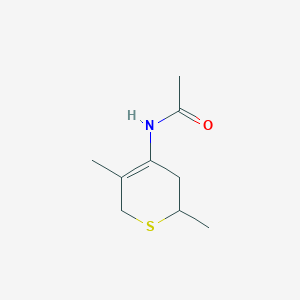

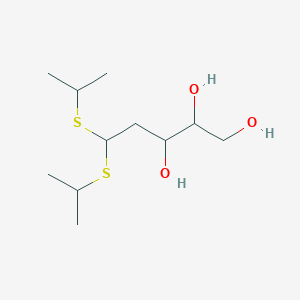
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
